molecular formula C16H28O4 B13355497 Dihexyl maleate CAS No. 16064-83-8

Dihexyl maleate

Cat. No.: B13355497
CAS No.: 16064-83-8
M. Wt: 284.39 g/mol
InChI Key: QMCVOSQFZZCSLN-QXMHVHEDSA-N
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Description

Dihexyl maleate (DHM) is a diester of maleic acid with the chemical formula C₁₆H₂₈O₄ and CAS number 16064-83-8. It is a clear, colorless liquid primarily used as a plasticizer in polymer formulations, particularly polyvinyl chloride (PVC), to enhance flexibility and processability . DHM is synthesized via esterification of maleic anhydride with n-hexanol, often catalyzed by solid acids such as S₂O₈²⁻/Fe₂O₃-ZrO₂-SiO₂ or titanium tetraethoxide, achieving yields exceeding 98% . Its (Z)-isomeric configuration distinguishes it from fumarate esters (E-isomers), influencing its reactivity and material properties .

Chemical Reactions Analysis

Hydrolysis Reactions

Dihexyl maleate undergoes hydrolysis under specific conditions, yielding maleic acid and hexanol. This reaction is pH-dependent and follows first-order kinetics in basic environments.

Condition Products Rate Constant Mechanism Source
Acidic (pH 1.2)No hydrolysis observed--
Neutral (pH 7.5)No hydrolysis observed--
Alkaline (pH 9.0)Monohexyl maleate + hexanolk=0.15h1k = 0.15 \, \text{h}^{-1}Nucleophilic acyl substitution
  • Key Insight : Hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl group, forming monohexyl maleate as an intermediate. Full hydrolysis to maleic acid requires prolonged exposure to strong bases .

Nucleophilic Addition Reactions

The electron-deficient double bond in the maleate moiety facilitates electrophilic additions. Common nucleophiles include amines, alcohols, and thiols.

Example Reaction with Ethanolamine :

Dihexyl maleate+H2NCH2CH2OHAdduct(C14H27NO5)\text{this compound} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \rightarrow \text{Adduct} \, (\text{C}_{14}\text{H}_{27}\text{NO}_5)

  • Mechanism : Michael addition, where the amine attacks the α,β-unsaturated ester, forming a stable enolate intermediate.

  • Conditions : Room temperature, catalytic base (e.g., K₂CO₃).

Polymerization Reactions

This compound participates in copolymerization via radical or ionic mechanisms, often acting as a crosslinking agent.

Monomer Pair Initiator Polymer Type Application Source
StyreneBenzoyl peroxideThermoplastic resinCoatings, adhesives
Vinyl acetateAIBNElastomerPlastic additives
  • Key Insight : The maleate double bond reacts with radical initiators, forming polymer chains with enhanced thermal stability.

Ester Interchange Reactions

Transesterification with primary alcohols (e.g., methanol) occurs under acid or base catalysis, modifying the ester side chains.

Example with Methanol :

Dihexyl maleate+2CH3OHDimethyl maleate+2C6H13OH\text{this compound} + 2 \, \text{CH}_3\text{OH} \rightarrow \text{Dimethyl maleate} + 2 \, \text{C}_6\text{H}_{13}\text{OH}

  • Conditions : H2SO4\text{H}_2\text{SO}_4 (2 mol%), reflux in toluene .

  • Yield : >90% conversion achieved within 4 hours .

Oxidation Reactions

The maleate double bond is susceptible to oxidation, forming epoxides or diols under controlled conditions.

Oxidizing Agent Product Selectivity Conditions
H2O2\text{H}_2\text{O}_2Epoxidized this compound85%60°C, 12 hours
OsO4\text{OsO}_4Diol derivative95%Room temperature, 24 hours
  • Mechanism : Epoxidation proceeds via electrophilic oxygen insertion, while dihydroxylation follows syn-addition.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihexyl maleate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This is achieved through its ester functional groups, which interact with the polymer matrix, leading to a reduction in the glass transition temperature and an increase in the material’s elasticity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key maleate, succinate, and fumarate esters are compared below:

Compound Molecular Formula CAS Number Molecular Weight Isomerism Primary Applications
Dihexyl maleate C₁₆H₂₈O₄ 16064-83-8 284.39 g/mol (Z)-isomer Plasticizer, polymer additive
Diethyl maleate (DEM) C₈H₁₂O₄ 141-05-9 172.18 g/mol (Z)-isomer Organic synthesis, plasticizer
Dibutyl maleate (DBM) C₁₂H₂₀O₄ 105-76-0 228.28 g/mol (Z)-isomer Plasticizer, coatings
Dihexyl succinate (DHS) C₁₆H₃₀O₄ Not provided 286.41 g/mol N/A Plasticizer, less toxic alternative
Dihexyl fumarate (DHF) C₁₆H₂₈O₄ 19186-24-0 284.39 g/mol (E)-isomer Polymer crosslinking

Key Observations :

  • Chain Length and Plasticizing Efficiency : Longer alkyl chains (e.g., DHM vs. DEM) reduce volatility and improve compatibility with PVC, enhancing long-term stability .
  • Isomer Effects : DHM’s (Z)-configuration increases steric hindrance compared to fumarates, reducing reactivity in Diels-Alder reactions .

Rheological and Material Performance

Viscoelastic Properties in PVC Blends

A study comparing DHM with di(2-ethylhexyl) phthalate (DEHP) and other maleates revealed:

  • Storage Modulus (G') : DHM blends showed similar G' to DEHP (ns, p > 0.05), indicating comparable stiffness. In contrast, DEM blends exhibited higher G' (p < 0.0001), suggesting rigid materials .
  • Loss Modulus (G'') : DHM’s G'' was equivalent to DEHP, while dioctyl maleate (DOM) had lower G'' (p ≤ 0.0001), implying reduced energy dissipation .

Leydig Cell Viability (In Vitro)

  • DHM vs.
  • DHM vs. Other Maleates : DHM and diethylhexyl maleate (DEHM) impaired MLTC-1 cell viability under hormonal stimulation, but DOM affected only unstimulated cells .

Transcriptional Activity

  • STAR Promoter : DHM caused a slight but significant increase in cAMP-induced STAR promoter activity in MA-10 Leydig cells, unlike DBM or DEM .

Biological Activity

Dihexyl maleate (DHM) is an ester derived from maleic acid and hexanol, classified as a plasticizer and used in various applications, including adhesives and coatings. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DHM.

This compound exhibits low acute toxicity, particularly following dermal exposure. Studies indicate that the median lethal dose (LD50) for this compound is greater than 2000 mg/kg body weight in rats, suggesting a relatively low risk of acute toxicity compared to other maleate esters . The compound is expected to be readily absorbed through the skin due to its low molecular weight and favorable physicochemical properties .

Table 1: Acute Toxicity Data for this compound

Study TypeOrganismDose (mg/kg)LD50 (mg/kg)Observations
Oral ToxicityWistar Rats2000>2000No clinical signs observed
Dermal ToxicityHimalayan RabbitsN/AN/AMild erythema, reversible within 8 days
Skin IrritationNew Zealand White Rabbits0.5 mLN/ANon-irritating under test conditions

Skin Sensitization

Research indicates that this compound has low potential for skin sensitization. In studies involving human and animal models, no significant allergic reactions were reported, reinforcing the notion that DHM can be considered safe for use in consumer products when applied topically .

Endocrine Disruption Potential

Recent studies have raised concerns about the potential endocrine-disrupting effects of maleate esters. While this compound itself has not been directly linked to endocrine disruption, its structural similarity to other compounds known for such activities warrants further investigation. For instance, research has identified similar compounds in environmental samples that exhibit antiestrogenic and antiandrogenic activities .

Case Studies

Case Study 1: Adhesive Performance
A study investigated the performance of adhesives incorporating this compound, focusing on tack, peel, and shear resistance. The results indicated that DHM improved adhesive properties significantly compared to formulations without it, suggesting beneficial applications in industrial settings .

Case Study 2: Environmental Impact
Another study assessed the environmental persistence of this compound. The findings indicated that while DHM is biodegradable under certain conditions, its metabolites may pose risks to aquatic life. This highlights the importance of evaluating both the parent compound and its degradation products when assessing ecological safety .

Research Findings

  • Dermal Absorption : Diethyl maleate (a related compound) showed approximately 50% absorption through human skin in a controlled study, which suggests similar behavior may be expected for this compound due to structural similarities .
  • Plasticizer Efficiency : Research comparing this compound with traditional plasticizers like DEHP indicated that DHM could serve as a greener alternative without compromising performance in applications such as flexible plastics .
  • Toxicological Assessments : Comprehensive evaluations have shown that while this compound has low acute toxicity, chronic exposure studies are necessary to fully understand long-term health effects .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for characterizing Dihexyl maleate purity and structural integrity?

Methodological Guidance:

  • Chromatographic techniques (e.g., GC-MS, HPLC) should be prioritized for quantifying purity, with calibration curves validated against certified reference standards .
  • Spectroscopic methods (e.g., 1^1H/13^13C NMR, FTIR) are critical for structural confirmation. Ensure solvent peaks are accounted for in NMR analysis, and compare IR absorption bands with literature values for ester functional groups (~1740 cm1^{-1}) .
  • Elemental analysis (CHNS/O) can resolve ambiguities in molecular composition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Guidance:

  • PPE : Use nitrile gloves (tested for permeation resistance to esters) and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory during powder handling .
  • Ventilation : Conduct experiments in fume hoods with face velocity ≥0.5 m/s to minimize vapor exposure .
  • Spill management : Absorb liquid spills with inert materials (e.g., vermiculite), and decontaminate surfaces with isopropanol .

Q. How can researchers optimize solvent selection for this compound in reaction systems?

Methodological Guidance:

  • Use Hansen solubility parameters to predict compatibility. This compound (δ ~18 MPa1/2^{1/2}) is miscible with toluene (δ = 18.2) but immiscible with water (δ = 47.9) .
  • Test solvent stability under reaction conditions (e.g., elevated temperatures, acidic/basic catalysts) via accelerated aging studies .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s reactivity data across studies?

Methodological Guidance:

  • Perform cross-validation by replicating experiments under standardized conditions (e.g., fixed temperature, catalyst loading). Use statistical tools (ANOVA, t-tests) to quantify variability .
  • Investigate potential impurity interference by spiking samples with suspected contaminants (e.g., residual maleic anhydride) and reanalyzing kinetic data .
  • Apply chemometric techniques (PCA, PLS regression) to identify latent variables influencing reactivity .

Q. What computational models are suitable for predicting this compound’s thermodynamic and kinetic behavior?

Methodological Guidance:

  • Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to model ester hydrolysis kinetics in aqueous environments. Validate with experimental rate constants .
  • Density functional theory (DFT) : Calculate activation energies for esterification side reactions (e.g., transesterification) using B3LYP/6-31G* basis sets .
  • Process simulation software (Aspen Plus, COMSOL): Optimize distillation parameters (e.g., reflux ratio, feed stage) based on vapor-liquid equilibrium data .

Q. How can researchers design robust stability studies for this compound under varying environmental conditions?

Methodological Guidance:

  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC and track peroxide formation .
  • Light sensitivity assays : Use UV-Vis spectroscopy to quantify photodegradation rates under ISO 4892-2 light exposure conditions .
  • Statistical modeling : Apply Arrhenius or Eyring equations to extrapolate shelf life from accelerated data .

Q. What strategies resolve discrepancies between experimental and computational data in this compound’s phase behavior?

Methodological Guidance:

  • Reassess model assumptions (e.g., ideal mixing in activity coefficient models like UNIQUAC). Incorporate non-idealities using NRTL parameters derived from experimental phase diagrams .
  • Validate simulations with high-purity experimental data (≥99.5% purity) to minimize artifact-driven deviations .
  • Use sensitivity analysis to identify parameters (e.g., enthalpy of vaporization) with the highest uncertainty contributions .

Methodological Resources

  • Data management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, using platforms like Figshare or Zenodo .
  • Ethical compliance : Document safety protocols and waste disposal methods in alignment with ISO 14001 standards .

Properties

CAS No.

16064-83-8

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

dihexyl (Z)-but-2-enedioate

InChI

InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11-

InChI Key

QMCVOSQFZZCSLN-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCOC(=O)/C=C\C(=O)OCCCCCC

Canonical SMILES

CCCCCCOC(=O)C=CC(=O)OCCCCCC

Origin of Product

United States

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